rac-[(1r,3r)-3-methoxycyclobutyl]methanesulfonyl chloride, trans
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Overview
Description
rac-[(1r,3r)-3-methoxycyclobutyl]methanesulfonyl chloride, trans: is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a methoxy group and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1r,3r)-3-methoxycyclobutyl]methanesulfonyl chloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutyl derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: rac-[(1r,3r)-3-methoxycyclobutyl]methanesulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the sulfonyl chloride group.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Hydrolysis Conditions: Typically carried out in aqueous or mixed aqueous-organic solvents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
rac-[(1r,3r)-3-methoxycyclobutyl]methanesulfonyl chloride, trans has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of rac-[(1r,3r)-3-methoxycyclobutyl]methanesulfonyl chloride, trans primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, making it useful in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl and methoxy groups.
Cyclobutylmethanesulfonyl Chloride: Lacks the methoxy substitution.
Methoxycyclobutyl Compounds: Similar structure but without the sulfonyl chloride group.
Uniqueness: rac-[(1r,3r)-3-methoxycyclobutyl]methanesulfonyl chloride, trans is unique due to the combination of the cyclobutyl ring, methoxy group, and sulfonyl chloride functionality. This combination imparts specific reactivity and properties that are not found in simpler analogs, making it valuable for specialized applications in synthesis and research.
Properties
CAS No. |
2091650-94-9 |
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Molecular Formula |
C6H11ClO3S |
Molecular Weight |
198.7 |
Purity |
95 |
Origin of Product |
United States |
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